N-(sec-butyl)-2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
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Description
N-(sec-butyl)-2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C17H20ClN3O2S2 and its molecular weight is 397.94. The purity is usually 95%.
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Scientific Research Applications
Structural Insights and Chemical Interactions
The compound's unique structural configuration, characterized by its thiazolyl acetamide core, has been a subject of interest for its potential in forming diverse intermolecular interactions. Studies such as those by Boechat et al. (2011) highlight the importance of such compounds in generating 3-D arrays via a variety of hydrogen bonds and π-interactions, underlining the chemical's potential for further exploration in crystallography and molecular design (Boechat et al., 2011).
Antitumor and Antimicrobial Applications
Research has extensively explored the antitumor and antimicrobial applications of thiazolyl acetamide derivatives. Yurttaş et al. (2015) synthesized and evaluated the antitumor activity of new derivatives, demonstrating considerable activity against certain cancer cell lines, suggesting the potential therapeutic applications of such compounds (Yurttaş et al., 2015). Similarly, Krátký et al. (2017) reported on the antimicrobial activity of rhodanine-3-acetic acid derivatives, further highlighting the broad spectrum of biological activities exhibited by compounds within this chemical class (Krátký et al., 2017).
Advanced Material Applications
The compound's structural motif also finds applications in the development of advanced materials. Camurlu and Guven (2015) investigated thiazole-based polythiophenes for optoelectronic properties, suggesting that derivatives of N-(sec-butyl)-2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide could play a role in the creation of conducting polymers with potential use in electronic devices (Camurlu & Guven, 2015).
Properties
IUPAC Name |
N-butan-2-yl-2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S2/c1-3-11(2)19-15(22)8-14-9-24-17(21-14)25-10-16(23)20-13-6-4-12(18)5-7-13/h4-7,9,11H,3,8,10H2,1-2H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAVOWBKHCJRMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.